molecular formula C27H32N4O8 B090888 Pyridomycin CAS No. 18791-21-4

Pyridomycin

Cat. No.: B090888
CAS No.: 18791-21-4
M. Wt: 540.6 g/mol
InChI Key: WHIKSLGSXKIHCA-UCQKPKSFSA-N
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Description

Pyridomycin is a natural product with potent antimycobacterial activity, specifically targeting Mycobacterium tuberculosis. It is a cyclodepsipeptide produced by certain Streptomyces species. This compound has garnered significant attention due to its ability to inhibit the InhA enoyl reductase enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Scientific Research Applications

Pyridomycin has several scientific research applications, including:

Safety and Hazards

Based on evaluation of currently available data, Pyridomycin is not classifiable according to GHS .

Future Directions

The findings from recent studies will improve our understanding of the Pyridomycin biosynthetic logic, identify the missing link for the double bound formation of enol ester in this compound, and enable creating chemical diversity of this compound derivatives . This opens new avenues for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridomycin is biosynthesized through a hybrid system involving nonribosomal peptide synthetase and polyketide synthase. The ring structure of this compound is generated by this hybrid system, specifically involving the enzymes PyrE, PyrF, and PyrG . The biosynthetic pathway also includes the short-chain dehydrogenase/reductase family protein Pyr2, which functions as a 3-oxoacyl acyl carrier protein reductase .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Specific details on large-scale industrial production methods are limited in the literature.

Chemical Reactions Analysis

Types of Reactions: Pyridomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed:

Comparison with Similar Compounds

Pyridomycin is unique in its dual inhibition of the NADH and lipid substrate-binding pockets of InhA. Similar compounds include:

    Isoniazid: A well-known antituberculosis drug that also targets InhA but requires activation by the bacterial enzyme KatG.

    Ethionamide: Another antituberculosis drug that targets InhA but has a different activation mechanism.

    Alkyl Diphenyl Ethers: Compounds that inhibit the lipid-binding site of InhA.

This compound’s ability to inhibit both binding pockets makes it a promising candidate for overcoming drug resistance in tuberculosis treatment.

Properties

CAS No.

18791-21-4

Molecular Formula

C27H32N4O8

Molecular Weight

540.6 g/mol

IUPAC Name

N-[(2Z)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-

InChI Key

WHIKSLGSXKIHCA-UCQKPKSFSA-N

Isomeric SMILES

CC/C(=C\1/C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C

SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C

Appearance

Assay:≥95%A pink residue

Synonyms

Erizomycin; NSC 246134

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyridomycin specifically targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [, ]. This enzyme is crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. By competitively inhibiting NADH binding to InhA, this compound disrupts mycolic acid synthesis, ultimately leading to bacterial cell death [, , ]. Interestingly, this compound displays a unique binding mode by simultaneously occupying both the NADH and substrate-binding pockets of InhA [, ]. This dual-binding characteristic distinguishes it from other InhA inhibitors, such as isoniazid, and could potentially contribute to its efficacy against isoniazid-resistant strains [].

A: this compound is a cyclodepsipeptide characterized by the presence of rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [, ]. Its structure was elucidated through chemical degradation studies, including ozonolysis and hydrolysis under various conditions, and ultimately confirmed by X-ray crystallography of its dihydrobromide salt []. The molecular formula of this compound is C27H32N4O8 and its molecular weight is 540.57 g/mol. Detailed spectroscopic data can be found in the literature describing its isolation and structural characterization [].

A: The biosynthetic pathway of this compound has been elucidated through the identification and characterization of its gene cluster in Streptomyces pyridomyceticus [, ]. This cluster comprises genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes responsible for assembling the unique structural features of this compound. Of particular interest is the presence of an unusual NRPS module, PyrG, containing two tandem adenylation domains and a PKS-type ketoreductase domain []. Notably, the discovery of this compound B, a new analog accumulating in a pyr2 gene-inactivated mutant, highlighted the role of Pyr2 as a trans-acting ketoreductase in forming the C-10 hydroxyl group and the enolic acid moiety []. These findings contribute to our understanding of this compound biosynthesis and provide a basis for generating new analogs through genetic engineering.

ANone: While this compound exhibits potent antimycobacterial activity and a unique mechanism of action, several challenges need to be addressed before it can be considered a viable drug candidate:

  • Improving pharmacokinetic properties: Further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile [].
  • Enhancing in vivo efficacy: Although effective in vitro, this compound’s in vivo efficacy requires further investigation []. Development of suitable animal models and exploration of drug delivery systems could help improve its therapeutic potential.
  • Addressing potential toxicity: Thorough toxicological studies are crucial to assess the safety profile of this compound and its analogs [].

ANone: The search for new anti-tuberculosis drugs targeting InhA encompasses various strategies, including:

    A: this compound was first isolated in 1953 by Maeda and colleagues from a Streptomyces strain [, ]. It demonstrated in vitro activity against M. tuberculosis, but its in vivo efficacy was limited [, ]. Despite early interest, research on this compound waned due to challenges in its isolation, purification, and in vivo activity.

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